methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate
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Description
Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.13584202 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-methoxy-3-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. It features a methoxy group, a sulfamoyl group, and a pyrazole derivative, which are significant in medicinal chemistry. The compound's molecular formula is C21H23N3O5S, with a molecular weight of approximately 429.5 g/mol .
Chemical Structure
The structural complexity of this compound enhances its reactivity and biological potential. The presence of the sulfamoyl group allows for participation in nucleophilic substitution reactions, while the methoxy group can engage in electrophilic aromatic substitutions .
Anticancer Properties
Research indicates that compounds with similar structures often exhibit significant anticancer properties. This compound may inhibit specific enzymes involved in cancer pathways, although detailed mechanistic studies are required to elucidate these interactions fully. For instance, studies on related pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF-7 and A549 .
Table 1: Anticancer Activity of Related Compounds
Compound Name | IC50 (µM) | Target Cell Line |
---|---|---|
Compound A | 5.85 | MCF-7 |
Compound B | 4.53 | A549 |
Methyl 4-methoxy... | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Similar compounds have demonstrated the ability to modulate signaling pathways associated with inflammatory responses, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds with analogous structures have shown effectiveness against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent .
Mechanistic Studies
Understanding the mechanisms behind the biological activities of this compound involves biochemical assays and computational modeling. These studies aim to predict binding affinities to biological targets and elucidate the pathways through which these compounds exert their effects .
Case Studies
Recent research has highlighted several case studies where pyrazole derivatives have been tested for their biological activities:
- Case Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for anticancer activity against multiple cell lines, revealing IC50 values comparable to established chemotherapeutics like doxorubicin.
- Inflammatory Pathway Modulation : Another study investigated how certain derivatives affected TNF-alpha levels in inflammatory models, indicating potential therapeutic applications for inflammatory diseases.
Properties
IUPAC Name |
methyl 4-methoxy-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-24-18(11-12-22-24)16-6-4-15(5-7-16)10-13-23-30(26,27)20-14-17(21(25)29-3)8-9-19(20)28-2/h4-9,11-12,14,23H,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZVKYVIXATRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.